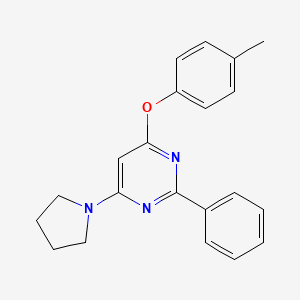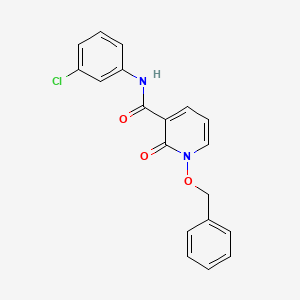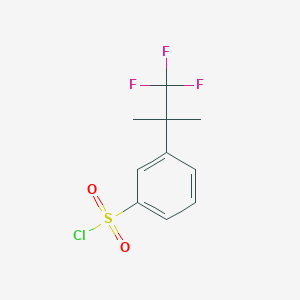
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone, also known as CTMP, is a research chemical that belongs to the class of piperazine derivatives. It has been studied for its potential use in treating various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. The purpose of
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
Compounds structurally related to "(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone" have shown significant antimicrobial and antituberculosis activities. For instance, novel triazole analogues of piperazine exhibited notable antibacterial activity against human pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Similarly, derivatives involving piperazine moieties were explored for their anticancer and antituberculosis properties, with some compounds showing promising results against specific strains, indicating their potential for therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anticancer Properties
The exploration of piperazine derivatives has extended into anticancer research, where specific modifications of the piperazine ring have led to compounds with potent anticancer activities. This includes the synthesis and investigation of compounds for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division, suggesting a potential route for cancer therapy development (Prinz et al., 2017).
Chemical Synthesis and Drug Development
The chemical versatility of compounds containing piperazine and related structural motifs allows for their use in the synthesis of a wide range of chemical entities. This includes the development of novel synthetic methodologies for constructing complex molecules, which can serve as a basis for drug development and other scientific applications (Alkhathlan, 2003).
Propiedades
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-15-3-1-2-14(10-15)18(23)22-8-6-21(7-9-22)11-17-20-16(12-24-17)13-4-5-13/h1-3,10,12-13H,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXXKCWTAAJUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)
![(1s,3s)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2557974.png)
![4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557975.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2557980.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B2557982.png)




![(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2557991.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)
![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)